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Compound of Interest

Compound Name: Himgaline

Cat. No.: B14118741 Get Quote

Himgaline belongs to the complex family of Galbulimima alkaloids, which are known for their

diverse and potent neuroactive and antispasmodic properties.[1][2] While extensive

quantitative structure-activity relationship (SAR) studies on a wide range of himgaline analogs

are not yet prevalent in publicly available literature, a comparative analysis with its close

relatives, particularly himbacine and other Galbulimima (GB) alkaloids, provides valuable

insights into the structural determinants of their biological activities.

The primary challenge in developing a detailed SAR for himgaline has been its complex and

stereochemically dense structure, which makes the synthesis of analogs a formidable task.[1]

[3][4][5][6][7] However, recent advances in synthetic chemistry are paving the way for more

extensive exploration of this chemical space.[1][3][6][8]

Known Biological Activities
Initial studies on extracts from the bark of Galbulimima belgraveana revealed a range of

physiological effects, including psychotropic, excitatory, and antispasmodic actions.[2][9]

Himgaline itself has been noted for its significant antispasmodic activity.[2] In contrast, the

more extensively studied himbacine acts as a potent antagonist of muscarinic receptors, with a

notable selectivity for the M2 subtype.[10][11] Another related alkaloid, GB18, has been

identified as a potent antagonist of both kappa- and mu-opioid receptors, highlighting the

diverse pharmacology within this alkaloid family.[9]
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The following table summarizes the known biological activities of himgaline and key related

Galbulimima alkaloids. Due to the limited availability of quantitative SAR data for himgaline
analogs, the table provides a comparative overview of the activities of different structural

classes within the Galbulimima family.

Compound
Structural
Class

Key Structural
Features

Primary
Biological
Activity

Quantitative
Data (if
available)

Himgaline
Class III GB

Alkaloid

Complex bridged

polycyclic

scaffold

Antispasmodic

Potent

antispasmodic

effects at 0.1

mg/mL in rabbit

intestine.[2]

Himbacine
Class I GB

Alkaloid

Decalin and

piperidine rings

linked by a

double bond

Muscarinic

Receptor

Antagonist

15-fold selectivity

for M2 over M1

muscarinic

receptors.[10]

[11]

Dihydrohimbacin

e

Class I GB

Alkaloid

Saturated link

between decalin

and piperidine

rings

Muscarinic

Receptor

Antagonist

Abolished

selectivity for M2

receptors

compared to

himbacine.[10]

Himbeline
Class I GB

Alkaloid

Lacks the N-

methyl group of

himbacine

Muscarinic

Receptor

Antagonist

Reduced

selectivity for M2

receptors

compared to

himbacine.[10]

GB18 -

Unique attached-

ring system with

a strained ether

Opioid Receptor

Antagonist

Ki = 1.1 μM for

kappa-opioid

receptor (KOR);

also shows high

affinity for σ1 and

σ2 receptors.[9]
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Experimental Protocols
Detailed experimental protocols for the biological evaluation of himgaline analogs are not

widely published. However, the methodologies used for assessing the activity of related

compounds like himbacine provide a strong foundation for future SAR studies.

Muscarinic Receptor Binding Assay (for Himbacine and
analogs)
This protocol is based on the methods used to characterize the muscarinic receptor antagonist

activity of himbacine and its derivatives.[10]

Objective: To determine the affinity and selectivity of compounds for different muscarinic

receptor subtypes (M1, M2, etc.).

Materials:

Guinea-pig ileal longitudinal muscle (for M3 receptor activity) and electrically stimulated left

atrium (for M2 receptor activity).

Carbachol (muscarinic agonist).

Test compounds (himgaline analogs).

Krebs-Henseleit solution.

Organ bath setup with isometric transducers.

Procedure:

Tissue Preparation: Tissues are dissected and mounted in organ baths containing Krebs-

Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

Equilibration: Tissues are allowed to equilibrate under a resting tension for a specified

period.

Agonist Response: A cumulative concentration-response curve to carbachol is established to

determine the baseline contractile response.
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Antagonist Incubation: Tissues are incubated with varying concentrations of the test

compound for a set duration.

Post-incubation Agonist Response: A second cumulative concentration-response curve to

carbachol is generated in the presence of the test compound.

Data Analysis: The antagonist potency is determined by calculating the pA2 value from the

Schild plot, which quantifies the shift in the agonist concentration-response curve caused by

the antagonist.

Visualizing Structure-Activity Relationships and
Pathways
The following diagrams illustrate the key structural modifications influencing the activity of

Galbulimima alkaloids and a potential experimental workflow for SAR studies.
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Caption: Key structural modifications of the himbacine scaffold and their impact on muscarinic

receptor selectivity.
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Caption: A proposed workflow for systematic structure-activity relationship studies of

himgaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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